molecular formula C21H15NO5 B3593900 4-benzoylbenzyl 4-nitrobenzoate

4-benzoylbenzyl 4-nitrobenzoate

Cat. No.: B3593900
M. Wt: 361.3 g/mol
InChI Key: XOSIDOZNLHQJLJ-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 4-nitrobenzoate is an organic compound with the molecular formula C21H15NO5 It is a derivative of benzoic acid and is characterized by the presence of both benzoyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoylbenzyl 4-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 4-nitrobenzoic acid with 4-benzoylbenzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or polyfluoroalkanesulfonic acid . The reaction is usually carried out at elevated temperatures (60-120°C) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the esterification reaction can be performed in a continuous-flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed . This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Benzoylbenzyl 4-aminobenzoate.

    Substitution: Various substituted benzyl benzoates depending on the nucleophile used.

Scientific Research Applications

4-Benzoylbenzyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzoylbenzyl 4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The benzoyl group can also interact with nucleophiles, leading to substitution reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzyl 4-nitrobenzoate: Similar in structure but with two nitro groups.

    4-Benzoylbenzyl benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

4-Benzoylbenzyl 4-nitrobenzoate is unique due to the presence of both benzoyl and nitro functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c23-20(16-4-2-1-3-5-16)17-8-6-15(7-9-17)14-27-21(24)18-10-12-19(13-11-18)22(25)26/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSIDOZNLHQJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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